5-{[Tris(oxiran-2-yl)methoxy]carbonyl}benzene-1,3-dicarboxylic acid
Description
5-{[Tris(oxiran-2-yl)methoxy]carbonyl}benzene-1,3-dicarboxylic acid is a multifunctional derivative of benzene-1,3-dicarboxylic acid (isophthalic acid) featuring a tris(oxiran-2-yl)methoxy carbonyl substituent at the 5-position. This compound combines the rigid aromatic core of isophthalic acid with three highly reactive epoxide (oxirane) groups, enabling applications in polymer chemistry, metal-organic frameworks (MOFs), and crosslinking agents. The epoxide groups confer unique reactivity, allowing participation in ring-opening reactions, which are pivotal in epoxy resin synthesis and covalent organic frameworks (COFs) .
Properties
IUPAC Name |
5-[tris(oxiran-2-yl)methoxycarbonyl]benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O9/c17-13(18)7-1-8(14(19)20)3-9(2-7)15(21)25-16(10-4-22-10,11-5-23-11)12-6-24-12/h1-3,10-12H,4-6H2,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJTWUOJJHZVZFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C(C2CO2)(C3CO3)OC(=O)C4=CC(=CC(=C4)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-{[Tris(oxiran-2-yl)methoxy]carbonyl}benzene-1,3-dicarboxylic acid typically involves the reaction of benzene-1,3-dicarboxylic acid with tris(oxiran-2-yl)methanol under specific conditions. The reaction is often carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the oxirane rings.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process may involve continuous flow reactors or batch reactors, depending on the desired scale and efficiency. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of esters or amides.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its multiple functional groups make it a versatile building block for various chemical reactions.
Biology: In biological research, the compound may be used to study enzyme-substrate interactions or as a probe to investigate cellular processes. Its unique structure allows it to interact with specific biological targets.
Medicine: The compound has potential applications in the development of new pharmaceuticals. Its ability to undergo various chemical reactions makes it a candidate for drug synthesis and modification.
Industry: In industry, 5-{[Tris(oxiran-2-yl)methoxy]carbonyl}benzene-1,3-dicarboxylic acid can be used in the production of polymers, resins, and coatings. Its properties may enhance the performance and durability of these materials.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of benzene-1,3-dicarboxylic acid derivatives arises from substitutions at the 5-position. Below is a comparative analysis of key analogues:
Structural and Functional Group Analysis
Physicochemical Properties
- Solubility : The hydrophilic -OH group in H25OIA increases water solubility, whereas the tris(oxiran) substituent renders the target compound more soluble in polar aprotic solvents (e.g., DMF, DMSO) .
- Melting Point : Derivatives with rigid substituents (e.g., trifluoromethyl) exhibit higher melting points (>250°C) compared to flexible epoxide-containing analogues, which may decompose before melting due to reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
